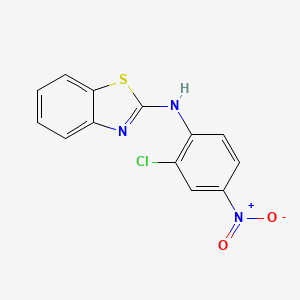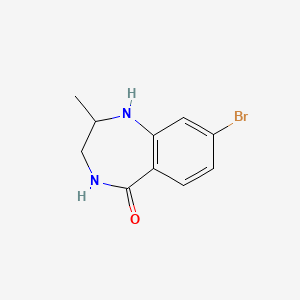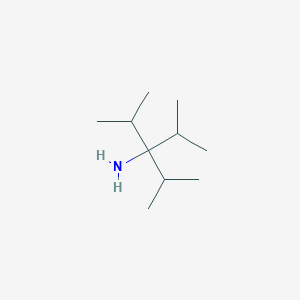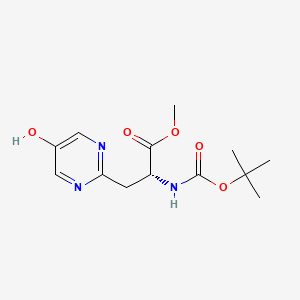
methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the protection of the amino group, followed by the coupling of the protected amino acid with a pyrimidine derivative. The tert-butoxycarbonyl (Boc) group is commonly used for protecting the amino group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(4-hydroxypyrimidin-2-yl)propanoate
- Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(6-hydroxypyrimidin-2-yl)propanoate
Uniqueness
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is unique due to the specific position of the hydroxyl group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19N3O5 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
methyl (2R)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI-Schlüssel |
VIASGIOMWUPWNW-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=N1)O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



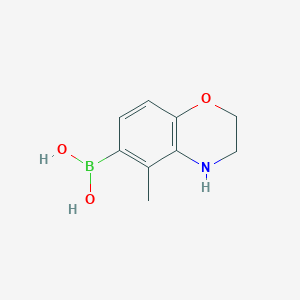
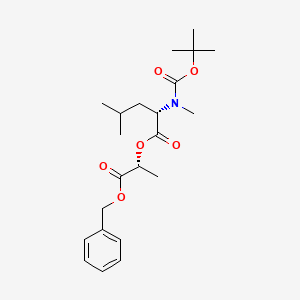
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)

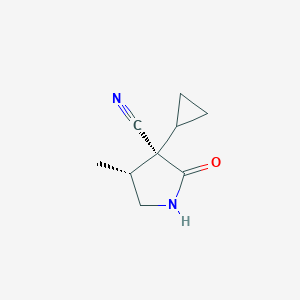
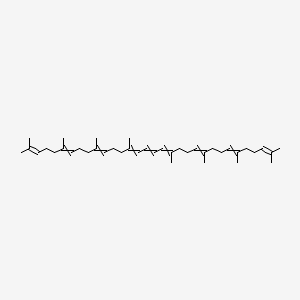
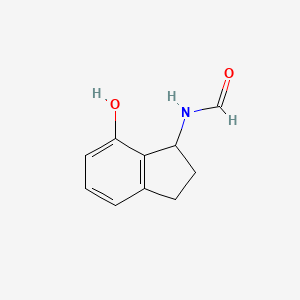
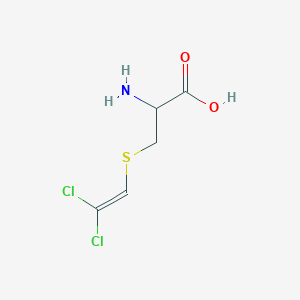
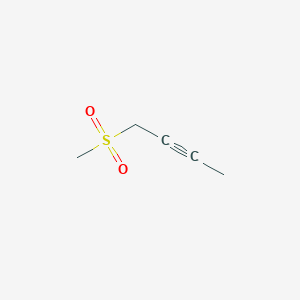
![5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one](/img/structure/B13892405.png)
